2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione
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Overview
Description
Preparation Methods
The synthesis of 2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione can be achieved through several methods. One common approach involves the use of 2-hydroxy-1,4-naphthoquinones as starting materials . The synthetic routes include:
Multi-component reactions: These involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Thermal cyclization with enamines: This method uses heat to induce the formation of the naphthofuran ring.
Oxidative cycloaddition with enol ethers: This approach employs oxidizing agents to facilitate the cycloaddition reaction.
Transition-metal catalysis: This method uses metals such as palladium to catalyze the reaction.
Strong-base or strong-oxidant promoted thermal cyclization: These methods use either strong bases or oxidants to drive the cyclization process.
Chemical Reactions Analysis
2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include mercury(II) oxide, iodine, and palladium catalysts . The major products formed from these reactions are various naphthofuran derivatives .
Scientific Research Applications
2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antitumor and antiviral properties.
Medicine: It is being investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors . This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione can be compared with other similar compounds, such as:
- 2,3-Dihydronaphtho[1,2-b]furan-4,5-dione
- 2,3-Dihydronaphtho[2,3-b]furan-4,9-dione
- Naphtho[1,2-c]furan-1,3-dione
These compounds share similar structural features but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific isopropenyl group, which imparts distinct reactivity and biological effects .
Properties
CAS No. |
51920-95-7 |
---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-prop-1-en-2-yl-2,3-dihydrobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H12O3/c1-8(2)12-7-11-13(16)9-5-3-4-6-10(9)14(17)15(11)18-12/h3-6,12H,1,7H2,2H3 |
InChI Key |
ZDMOREUAQLXRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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